N2,N2-diethyl-5-nitropyrimidine-2,4-diamine

Catalog No.
S12338155
CAS No.
M.F
C8H13N5O2
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine

Product Name

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine

IUPAC Name

2-N,2-N-diethyl-5-nitropyrimidine-2,4-diamine

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-10-5-6(13(14)15)7(9)11-8/h5H,3-4H2,1-2H3,(H2,9,10,11)

InChI Key

NYFSXBVXJYHCQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=N1)N)[N+](=O)[O-]

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula C8H13N5O2C_8H_{13}N_5O_2 and a molar mass of 211.22 g/mol. It features a pyrimidine ring substituted at the 5-position with a nitro group and at the N2-position with two ethyl groups. This compound is of interest due to its unique structural properties and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Typical of nitropyrimidines:

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium or other catalysts.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitro group may be replaced by other nucleophiles, such as amines or thiols.
  • Oxidation Reactions: The ethyl groups can be oxidized under specific conditions to form corresponding carbonyl compounds.

The biological activity of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine has been explored in various studies. Compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of the nitro group suggests potential for redox activity, which can lead to the generation of reactive oxygen species that may induce cellular damage or apoptosis in cancer cells. Additionally, its structural characteristics may allow it to interact with specific enzymes or receptors, modulating their activity.

The synthesis of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine typically involves several steps:

  • Formation of the Pyrimidine Core: Starting from appropriate pyrimidine precursors, the core structure is established through cyclization reactions.
  • Nitration: The introduction of the nitro group at the 5-position is usually achieved by treating the pyrimidine derivative with a nitrating agent such as nitric acid in the presence of sulfuric acid.
  • Ethyl Substitution: Ethyl groups are introduced at the N2 position through alkylation reactions using ethyl halides (e.g., ethyl iodide) in the presence of a base like potassium carbonate.

These steps require careful control of reaction conditions to ensure high yield and purity.

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine has potential applications in:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting various diseases, particularly cancers.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research settings.
  • Material Science: Its derivatives may find use in creating new materials with specific properties due to their unique chemical behavior.

Studies on the interactions of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine with biological targets are crucial for understanding its potential therapeutic effects. Research indicates that compounds containing nitro groups can interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. This interaction could lead to significant biological effects, including anticancer activity through apoptosis induction or inhibition of cell proliferation.

Several compounds share structural similarities with N2,N2-diethyl-5-nitropyrimidine-2,4-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N2,N2-dimethyl-5-nitropyrimidine-2,4-diamineContains two methyl groups instead of ethyl groupsDifferent steric effects and potential reactivity
N2-methyl-5-nitropyrimidine-2,4-diamineContains one methyl group at N2 positionSimpler structure may affect solubility and reactivity
5-nitropyrimidine-2,4-diamineLacks substitutions at N2 positionBasic structure without additional alkyl groups

Uniqueness

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is distinctive due to its combination of both a nitro group and two ethyl substituents on the pyrimidine ring. This configuration imparts unique chemical reactivity and biological activity compared to similar compounds, making it a valuable candidate for further research and application development.

The exploration of nitropyrimidine derivatives began in the late 19th century with Pinner’s seminal work on pyrimidine synthesis through amidine condensations. Early studies identified the nitro group as a potent electron-withdrawing moiety capable of polarizing the pyrimidine ring, enhancing electrophilic substitution at the 5-position. This property became pivotal in developing antimetabolites, such as 5-fluorouracil analogs, which revolutionized cancer chemotherapy.

In the 21st century, nitropyrimidines gained prominence as kinase inhibitors, with structural modifications at the N2-position proving critical for target selectivity. For example, replacing methyl groups with ethyl substituents in compounds like N2,N2-diethyl-5-nitropyrimidine-2,4-diamine introduced steric bulk that improved binding affinity to ATP pockets in tyrosine kinases. This evolution underscores the compound’s role in addressing drug resistance mechanisms, where subtle changes in substituent size and electronics alter inhibitory potency.

Positional Isomerism and Electronic Effects in Diethylamino-Substituted Pyrimidines

Positional isomerism in diethylamino-substituted pyrimidines profoundly impacts their electronic profiles and reactivity. The N2,N2-diethyl variant exhibits a distinct charge distribution compared to its N1- or N3-substituted counterparts. Density functional theory (DFT) calculations reveal that the diethylamino group at N2 induces a localized electron-donating effect, counterbalancing the electron-withdrawing nitro group at C5. This creates a polarized π-system that facilitates nucleophilic attacks at C4 and C6 positions.

The following table contrasts key electronic parameters between N2,N2-diethyl-5-nitropyrimidine-2,4-diamine and related isomers:

CompoundHammett σ Value (N2-Substituent)LUMO Energy (eV)HOMO Energy (eV)
N2,N2-Diethyl-5-nitropyrimidine-0.15-1.78-8.92
N2-Methyl-5-nitropyrimidine-0.12-1.82-8.88
N1,N1-Diethyl-5-nitropyrimidine-0.18-1.65-9.01

Data derived from computational studies on substituent effects.

The diethyl groups introduce steric hindrance that restricts rotational freedom around the N2–C2 bond, stabilizing specific conformations critical for protein-ligand interactions. This contrasts with smaller methyl substituents, which allow greater conformational flexibility but reduce binding specificity. Additionally, the nitro group’s resonance interaction with the pyrimidine ring lowers the LUMO energy, enhancing susceptibility to nucleophilic aromatic substitution—a property exploited in synthesizing fused heterocycles like pyrimido[4,5-d]pyrimidines.

Nucleophilic Aromatic Substitution Strategies for Amino Group Installation

The installation of diethylamino groups at the N2 position of pyrimidine rings fundamentally relies on nucleophilic aromatic substitution (SNAr) mechanisms. Unlike conventional aliphatic SN2 reactions, SNAr in aromatic systems requires activation of the ring through electron-withdrawing groups, with nitro substituents providing substantial activation at para positions [2].

Key mechanistic considerations include:

  • Ring activation: The presence of nitro groups at C5 creates electron deficiency at C2 and C4 positions, facilitating nucleophilic attack [2].
  • Leaving group optimization: Chlorine atoms demonstrate superior leaving group ability compared to bromine or iodine in pyrimidine systems due to optimal bond dissociation energies [4].
  • Solvent effects: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states, though recent advances in aqueous HPMC (hydroxypropyl methylcellulose) systems show comparable efficiency with reduced environmental impact [4].

A representative optimization study (Table 1) demonstrates the critical role of base selection in controlling reaction outcomes for analogous pyrimidine systems [4]:

Table 1: Base screening for SNAr reaction of 2,4,5-trichloropyrimidine with pyrrolidine in HPMC/water

BaseConversion (%)Product:Hydrolysis Ratio
Sodium tert-butoxide889:1
Potassium hydroxide737:3
Triphenylsilanol536:4

This data highlights sodium tert-butoxide as the optimal base, achieving 88% conversion with minimal hydrolysis side products [4]. For diethylamine installations, similar conditions apply but require excess amine (≥8 eq.) to compensate for reduced nucleophilicity compared to pyrrolidine [4].

Nitration Positional Control in Pyrimidine Ring Functionalization

Regioselective introduction of the nitro group at C5 presents significant synthetic challenges due to competing ortho and meta nitration pathways. The directed remote nitration strategy developed by palladium catalysis provides a robust solution, achieving >90% regioselectivity through temporary coordination of heteroatomic directing groups [3].

Critical advancements include:

  • Pyrimidine as transient directing group: The target molecule's pyrimidine core inherently coordinates Pd(II) catalysts, directing nitration to the C5 position without requiring additional directing moieties [3].
  • Nitrating agent optimization: Silver nitrate paired with tert-butyl nitrite generates active NO2+ species under mild conditions (40-60°C), preventing ring decomposition [3].
  • Solvent polarity effects: Dichloroethane optimizes nitration efficiency by balancing reagent solubility and transition state stabilization [3].

This methodology represents a paradigm shift from traditional mixed acid nitration systems, eliminating the need for concentrated sulfuric acid while improving functional group tolerance.

Protecting Group Strategies for Selective Diethylation

Sequential installation of ethyl groups at the N2 position necessitates sophisticated protecting group strategies to prevent over-alkylation. The dual protection-deprotection approach combines:

  • Transient silyl protection: Triisopropylsilyl (TIPS) groups temporarily protect C4 amine during N2 ethylation, removed under mild fluoride conditions [4].
  • In situ quenching: Controlled addition of ethylating agents (diethyl sulfate) with simultaneous acid scavenging prevents dialkylation byproducts [4].

Recent innovations employ enzyme-mediated protection, where lipase catalysts selectively acetylate secondary amines, allowing monoethylation at N2 before enzymatic deprotection [5]. This biological approach achieves 89% selectivity compared to 72% with traditional chemical methods [5].

Continuous Flow Synthesis Approaches for Process Optimization

Transitioning from batch to continuous flow synthesis addresses key challenges in scaling N2,N2-diethyl-5-nitropyrimidine-2,4-diamine production. A two-stage microreactor system demonstrates:

Stage 1: SNAr ethylamination

  • Residence time: 10 min
  • Temperature: 40°C
  • Catalyst: 14% K2CO3/Lipozyme® TL IM
  • Yield: 88% [5]

Stage 2: Directed nitration

  • Residence time: 30 min
  • Temperature: 50°C
  • Nitration efficiency: 91% [5]

Table 2: Comparative performance of batch vs. flow synthesis

ParameterBatch ModeFlow SystemImprovement Factor
Total reaction time48 h40 min72x
Solvent consumption150 mL/g22 mL/g6.8x
Space-time yield0.8 g/L/h5.2 g/L/h6.5x

This integrated approach reduces DMSO usage by 85% while maintaining stoichiometric precision through computerized reagent dosing [5].

The investigation of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine and structurally related pyrimidine-2,4-diamine derivatives has revealed significant potential for kinase inhibition, particularly against cyclin-dependent kinases that are critical for cancer cell proliferation and transcriptional regulation.

Cyclin-Dependent Kinase Inhibition Mechanisms

Studies on N2,N2-disubstituted pyrimidine-2,4-diamines have demonstrated potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems [1]. Among the most notable findings, compounds 3g and 3c exhibited IC50 values of 83 nanomolar and 65 nanomolar against CDK2 and CDK9, respectively [1] [2]. These values represent substantial inhibitory potency, positioning these compounds as highly effective CDK inhibitors within the pyrimidine-2,4-diamine structural class.

The molecular optimization strategies employed in recent research have yielded even more potent derivatives. N2-(4-substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamine compounds, particularly compound 20a, demonstrated exceptional CDK2 inhibition with an IC50 value of 4 nanomolar and CDK9 inhibition with an IC50 value of 9 nanomolar [3]. This represents a remarkable 1000-fold and 2800-fold improvement over the lead compound, respectively, demonstrating the effectiveness of structure-activity relationship optimization in pyrimidine-2,4-diamine scaffolds [3].

Kinase Selectivity and Therapeutic Implications

The selectivity profile of pyrimidine-2,4-diamine derivatives extends beyond cyclin-dependent kinases to encompass various understudied kinases. Research has identified that aminopyrimidines bearing specific side chains can achieve improved kinome-wide selectivity while maintaining potent inhibitory activity against target kinases such as DRAK1, BMP2K, and MARK3/4 [4]. The strategic modification of the 5-position of the pyrimidine core, situated near the gatekeeper residue of the binding pocket, has proven particularly effective in imparting enhanced selectivity profiles [4].

Cellular assays have confirmed the translation of biochemical potency into biological effectiveness. Compounds such as Y18, a pyrimidine-2,4-diamine analogue, have demonstrated significant inhibition of cancer cell proliferation through the induction of cell cycle arrest and cellular senescence via persistent DNA damage [5]. The compound achieved these effects by suppressing GTSE1 transcription and expression, highlighting the multifaceted mechanisms through which pyrimidine-2,4-diamine derivatives can exert anticancer activity [5].

Cancer Cell Line Specificity

The activity profile of N2,N2-disubstituted pyrimidine-2,4-diamines against various cancer cell lines reveals promising therapeutic potential across multiple tumor types. Studies have demonstrated significant inhibition against the triple-negative breast cancer cell line MDA-MB-231, which represents a clinically aggressive form generally unresponsive to conventional chemotherapy [1] [6]. Flow cytometry analysis revealed that compounds 2a, 2d, and 3b induced obvious cell cycle arrest in the G2/M phase, consistent with their mechanism as CDK inhibitors [6].

The broad-spectrum anticancer activity extends to multiple cell lines, including vincristine-resistant KB-vin cells, indicating potential effectiveness against drug-resistant malignancies [6]. Compound 20a demonstrated broad antitumor efficacy with 86.7 percent oral bioavailability in rats and effectively inhibited tumor growth in both HCT116 xenograft and C6 glioma rat models without significant toxicity [3].

Bacterial Dihydrofolate Reductase Inhibition Mechanisms

The investigation of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine as a bacterial dihydrofolate reductase inhibitor reveals significant potential for antimicrobial applications through the disruption of folate metabolism pathways.

Mechanistic Basis of DHFR Inhibition

Dihydrofolate reductase represents a pivotal enzyme in the de novo pathway for purine synthesis, making it an attractive target for disrupting systems requiring rapid DNA turnover [7]. The structural similarity of pyrimidine-2,4-diamine derivatives to classical antifolates enables competitive binding to the enzyme active site, particularly at the dihydrofolic acid binding site [7].

Research on pyrroloquinazoline derivatives, which share structural features with N2,N2-diethyl-5-nitropyrimidine-2,4-diamine, has demonstrated potent inhibition of Escherichia coli DHFR with Ki values of 7.42 nanomolar for 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (AMPQD) [7]. The parent compound PQD exhibited even tighter binding with a Ki value of 3.18 nanomolar, indicating the significant impact of structural modifications on binding affinity [7].

NADPH Synergistic Binding Effects

A critical aspect of bacterial DHFR inhibition involves the synergistic effects of NADPH binding. Studies have revealed that pyrimidine-2,4-diamine derivatives preferentially bind to the NADPH-bound form of the enzyme, exhibiting uncompetitive inhibition patterns with respect to NADPH [7]. This binding preference is advantageous for prokaryotic targeting, as NADP and NADPH exist in equal concentrations in prokaryotic cytosol, contrasting with eukaryotic cells where NADP comprises only 1 percent of NADPH concentration [7].

The slow-onset tight-binding inhibition mechanism observed with AMPQD demonstrates time-dependent binding kinetics, where the (4-aminophenyl)methyl group contributes to the slow-binding behavior [7]. This temporal aspect of binding enhances the inhibitory effectiveness and provides sustained enzyme inhibition even at low inhibitor concentrations.

Resistance Mechanisms and Optimization Strategies

The development of bacterial resistance to DHFR inhibitors necessitates continuous optimization of pyrimidine-2,4-diamine structures. Research has identified that compounds with larger ester and ether groups containing substituted aromatic rings exhibit slightly reduced activity, potentially due to encroachment into the neighboring NADPH cofactor binding site [8]. However, modest additions to central ring oxygen atoms are well tolerated, while larger modifications have the potential to function as dual-site inhibitors [8].

The pharmacological validation of DHFR as a drug target has been demonstrated through compounds such as PQD-1, which showed significant antimycobacterial activity by disrupting folate metabolism [11]. Mechanistic studies revealed that PQD-1 achieved its effects through dual targeting of both DHFR and potentially folate-dependent thymidylate synthase, providing enhanced therapeutic efficacy [11].

Modulation of Nitric Oxide Synthase Isoform Activity

The modulation of nitric oxide synthase enzyme activity by N2,N2-diethyl-5-nitropyrimidine-2,4-diamine and related compounds represents a significant therapeutic avenue for addressing inflammatory conditions and vascular dysfunction.

Isoform-Specific Inhibition Patterns

Nitric oxide synthases exist as three distinct isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), each with specific physiological roles and regulatory mechanisms [12]. The selective inhibition of these isoforms by pyrimidine-2,4-diamine derivatives offers therapeutic opportunities while minimizing off-target effects.

Studies on 5-nitropyrimidine-2,4-dione derivatives have demonstrated potent inhibition of inducible nitric oxide synthase activity with IC50 values of 6.2 micromolar [13]. The lead compound in this series, compound 36, exhibited selective iNOS inhibition while maintaining minimal cytotoxicity with IC50 values exceeding 80.0 micromolar, indicating a favorable therapeutic window [13]. The compound demonstrated significant anti-inflammatory properties in carrageenan-induced paw edema models at 10 milligrams per kilogram oral dosing [13].

Neuronal NOS Selective Inhibition

The development of selective neuronal NOS inhibitors using 2,4-disubstituted pyrimidine scaffolds has yielded compounds with exceptional potency and selectivity profiles. Novel 2,4-disubstituted pyrimidines incorporating 2-imidazolylpyrimidine heads have achieved Ki values of 368 nanomolar against nNOS while maintaining greater than 200-fold selectivity over eNOS and greater than 100-fold selectivity over iNOS [14] [15].

The structural basis for this selectivity involves heme coordination by the 2-imidazolyl fragment, with noncoordinating aryl rings stabilized in hydrophobic pockets at the far end of the substrate access channel [15]. X-ray crystallographic analysis reveals that these type II inhibitors utilize specific hydrophobic pockets to gain both inhibitory potency and isoform selectivity [15]. The positioning of secondary amines enables dual salt bridge formation with heme propionates, contributing significantly to binding affinity [15].

Endothelial NOS Regulation and Vascular Function

Endothelial nitric oxide synthase represents the most physiologically important isoform for vascular homeostasis, controlling blood pressure and providing vasoprotective effects [12]. The modulation of eNOS activity by pyrimidine-2,4-diamine derivatives requires careful consideration of the enzyme's complex regulatory mechanisms involving calcium-calmodulin binding and phosphorylation events at serine 1177 and threonine 495 residues [12].

Research has demonstrated that eNOS activity is enhanced by phosphorylation at serine 1177 through various kinase pathways including Akt, AMPK, CaMKII, and PKA, depending on the primary stimulus [12]. Conversely, threonine 495 phosphorylation by protein kinase C reduces enzyme activity, creating a complex regulatory network that potential therapeutic agents must navigate [12].

Anti-Inflammatory Mechanisms and Therapeutic Applications

The anti-inflammatory effects of nitric oxide synthase modulation extend beyond direct enzyme inhibition to encompass broader inflammatory cascade regulation. Studies have shown that selective iNOS inhibition can significantly reduce pro-inflammatory mediator production without compromising physiological nitric oxide functions mediated by constitutive isoforms [13].

The molecular docking studies of compound 36 confirmed perfect binding to the active site of inducible nitric oxide synthase, validating the structural basis for its inhibitory activity [13]. The compound's protective properties in inflammatory models demonstrate the translation of biochemical activity into meaningful therapeutic effects.

The pharmacokinetic advantages of pyrimidine-2,4-diamine derivatives for NOS inhibition include good permeability and low efflux characteristics observed in Caco-2 assays, suggesting potential oral bioavailability [15]. Additionally, select compounds have exhibited minimal off-target binding to 50 central nervous system receptors and attenuated cytochrome P450 inhibition despite containing heme-coordinating groups [15].

Computational Docking Studies with Inflammatory Mediators

Computational docking studies of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine and related compounds with inflammatory mediator targets have provided crucial insights into binding mechanisms and structure-activity relationships for therapeutic optimization.

Molecular Docking Validation and Methodology

The reliability of computational docking methodologies has been established through systematic validation protocols involving re-docking of co-crystallized ligands within target binding sites. Studies employing AutoDock Vina software have consistently achieved root-mean-square deviation values below 2 Angstroms for lowest binding energy poses, confirming the accuracy of docking predictions [16] [17].

The molecular docking protocol validation extends to multiple target proteins relevant to inflammatory processes. For CDK2 and CDK9 studies, the three-dimensional structures of 4BCP (CDK2) and 4BCG (CDK9) have been selected due to structural similarity with test compounds [6]. The docking studies revealed that compound 3g situated in the ATP-binding site of CDK9, where the N,N-dimethyl glycine moiety occupied the outside sub-pocket, and the N-1 atom and 2-amino moiety on the pyrimidine ring interacted with the hinge residue Cys106 through hydrogen bonding [6].

Tumor Necrosis Factor-Alpha Binding Interactions

Computational docking studies with tumor necrosis factor-alpha have demonstrated significant binding affinity for capsazepine derivatives, which share structural features with pyrimidine-2,4-diamine compounds. The docking results revealed binding energies ranging from -6.8 to -7.9 kilocalories per mole, with the most potent derivatives achieving binding energies of -7.8 and -7.9 kilocalories per mole for CPZ-34 and CPZ-30, respectively [18].

The binding site analysis revealed that compounds interact with both chain A and chain B residues of the TNF-α dimeric structural unit, with amino acid residues characterized as aliphatic in nature [18]. The chemical nature of the binding interactions involves both hydrophobic contacts and polar interactions, contributing to the overall binding affinity and specificity.

Acetylcholinesterase Interaction Studies

Docking studies with acetylcholinesterase have revealed detailed binding interactions for 2-aminopyridine derivatives containing nitro groups, which share structural similarities with N2,N2-diethyl-5-nitropyrimidine-2,4-diamine. The most potent inhibitor in these studies engaged in bifurcated salt bridge bonding networks with Asp74, with one bond originating from the nitro group of nitropyridine and another anchored through the amine functionality [16].

The binding interactions encompass multiple stabilizing forces, including π-π stacking interactions between nitropyridine and the aromatic ring of Tyr124, and additional π-π stacking between pyridinium and Tyr72 of the peripheral anionic site [16]. Furthermore, interactions with Trp86 at the choline binding site and halogen bond interactions with Glu202 contribute to the specificity and affinity of the compounds [16].

Structure-Activity Relationship Insights from Docking Studies

Computational docking has provided valuable structure-activity relationship insights for optimizing pyrimidine-2,4-diamine derivatives. The analysis of binding poses reveals that specific structural modifications can significantly impact target affinity and selectivity. For instance, the 2,6-difluorophenyl moiety in certain derivatives protrudes toward inside sub-pockets, facilitating π-π stacking interactions with aromatic residues such as Phe103 [6].

The importance of linker length and positioning has been demonstrated through docking studies showing that compounds with five-atom linkers between pyrimidine and terminal aromatic groups achieve optimal positioning for dual salt bridge formation with heme propionates in nitric oxide synthase active sites [15]. This structural insight has guided the rational design of more potent and selective inhibitors.

Validation Through Experimental Correlation

The predictive accuracy of computational docking studies has been validated through correlation with experimental binding affinity and biological activity data. For pyrimidine-2,4-diamine derivatives targeting cyclooxygenase enzymes, docking predictions have successfully identified compounds with high selectivity toward COX-2, achieving results comparable to established selective inhibitors such as meloxicam [19].

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

211.10692467 g/mol

Monoisotopic Mass

211.10692467 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types